3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2,6-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core and a 2,6-dichlorobenzyl substituent at the 3-position.
Properties
Molecular Formula |
C13H8Cl2N2OS |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-9-2-1-3-10(15)8(9)6-17-7-16-11-4-5-19-12(11)13(17)18/h1-5,7H,6H2 |
InChI Key |
QJFVGZDCCKNVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-position of the thieno[3,2-d]pyrimidin-4-one scaffold undergoes nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group. For example:
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Amine Substitution : Reaction with morpholine in methanol at 0°C replaces the 4-chloro group, yielding 4-morpholinyl derivatives (85–87% yield) .
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Piperazine Displacement : Substitution with 1-(methylsulfonyl)piperazine under reflux conditions in isopropanol produces analogs with enhanced solubility .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Hydrazine Cyclization : Treatment with hydrazine hydrate induces cyclization to form triazolo-pyrimidine derivatives, as demonstrated in related thienopyrimidine systems .
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Tetrazole Formation : Reaction with sodium azide and triethyl orthoformate generates tetrazole rings fused to the pyrimidine core .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective functionalization:
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Chlorination : Phosphorus oxychloride (POCl₃) chlorinates the 2- and 4-positions of the pyrimidine ring, forming dichloro intermediates .
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Aldehyde Introduction : Lithiation at the 6-position followed by DMF quenching installs formyl groups, enabling subsequent reductive amination .
Reduction and Oxidation
-
Reduction : Sodium borohydride (NaBH₄) reduces aldehyde intermediates to primary alcohols, which are further functionalized with thionyl chloride .
-
Oxidation : The thioether group in analogs is oxidized to sulfones using hydrogen peroxide or mCPBA, enhancing metabolic stability.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at the 6-position enable aryl group introductions. For example:
-
Borylation : Aryl boronic acids react under Pd(PPh₃)₄ catalysis to form biaryl derivatives with anticancer activity .
Biological Activity-Driven Modifications
Derivatives of this compound exhibit structure-activity relationships (SAR) critical for drug discovery:
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ROCK Inhibition : 3-Methoxybenzyl and pyrrolopyridinyl substitutions at the 3- and 6-positions yield nanomolar inhibitors of Rho-associated kinases (ROCK) .
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Anticancer Activity : Allyl and phenyl substituents enhance cytotoxicity against cancer cell lines (IC₅₀: 1–10 µM) .
Key Reaction Data Table
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions underpins its utility in synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . Further studies should explore its photophysical properties and catalytic applications.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies:
The compound has shown promising cytotoxic effects against several cancer cell lines, particularly MCF-7 breast cancer cells, where it displayed lower IC50 values compared to traditional chemotherapeutics like doxorubicin. Molecular docking studies suggest that it may inhibit critical pathways involved in cancer cell proliferation.
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against respiratory syncytial virus (RSV). A patent study indicated its potential use as a modulator for treating pneumovirus infections, including RSV, which is significant given the high morbidity associated with these infections .
Antimicrobial Properties
In addition to its anticancer and antiviral applications, there is emerging evidence suggesting that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one may possess antimicrobial activities. Research indicates that structural modifications can enhance these properties, making them candidates for further development in combating bacterial infections .
Case Studies
- Anticancer Efficacy :
- Antiviral Activity :
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death. The compound’s antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The 2,6-dichlorobenzyl group introduces steric bulk and electron-withdrawing chlorine atoms, which contrast with substituents in analogs such as methoxy, hydroxy, or chlorophenyl groups. Key comparisons include:
Table 1: Physical and Structural Properties of Selected Thienopyrimidinones
Key Observations:
- Chlorine vs. Methoxy/Hydroxy Groups: The dichlorobenzyl group likely increases lipophilicity compared to methoxy or hydroxy analogs, improving membrane permeability but reducing aqueous solubility.
- Melting Points: Hydroxy-substituted analogs (e.g., 3b) exhibit higher melting points due to intermolecular H-bonding, whereas the dichlorobenzyl group may lower melting points due to reduced polarity .
Antimicrobial Activity
Thieno[3,2-d]pyrimidinones with halogenated substituents, such as 6-(4-chlorophenyl) (), show enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The dichlorobenzyl group may similarly improve antimicrobial potency due to increased lipophilicity and electron-withdrawing effects, which disrupt microbial membranes or enzyme binding .
Anticancer Potential
Compounds like 10 (), featuring chlorophenyl and benzylidene groups, exhibit anticancer activity surpassing doxorubicin. The dichlorobenzyl substituent’s steric bulk and electron-withdrawing nature may enhance interactions with cellular targets such as DNA topoisomerases or kinases .
Biological Activity
3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Structure : 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thienopyrimidinone core with a dichlorobenzyl substituent.
- Molecular Formula : C13H8Cl2N2OS
- Molecular Weight : 311.2 g/mol
- IUPAC Name : 3-[(2,6-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Antimicrobial Activity
Research indicates that 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented in several studies.
- Activity Against Mycobacterium tuberculosis : The compound shows promising antitubercular activity by inhibiting cytochrome bd oxidase in Mycobacterium tuberculosis. This inhibition is crucial for the bacterium's respiration and energy production, making it a potential candidate for tuberculosis treatment .
- Broad Spectrum Antibacterial Effects : In comparative studies, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics like ciprofloxacin and rifampicin .
Antitumor Activity
The antitumor potential of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has also been extensively studied.
- Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxicity against various cancer cell lines in vitro, with IC50 values indicating effective proliferation inhibition. Notably, it exhibited GI50 values in the low micromolar range across different tumor types .
- Mechanism of Action : The antitumor effects are believed to be mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest. The presence of the dichlorobenzyl group enhances its interaction with cellular targets involved in cancer progression .
Case Studies
Several case studies have highlighted the biological efficacy of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one:
- Study on Antitubercular Activity : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited the growth of drug-resistant strains of Mycobacterium tuberculosis with an MIC value significantly lower than that of standard treatments .
- Anticancer Research : In a preclinical study involving various human cancer cell lines, 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one was shown to exhibit potent antiproliferative effects. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| 3-(2,6-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | Thienopyrimidinone | High | High |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Similar core structure | Moderate | Moderate |
| Thieno[3,2-d]pyrimidin-4-amines | Amine substitution | Low | Variable |
Q & A
Q. What are the common synthetic routes for 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer: The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves cyclization and functionalization steps:
- Cyclization with formamide : Heating intermediates (e.g., 2-amino-3-thiophenecarboxylates) in formamide at 140°C forms the pyrimidinone core .
- Reductive amination : For 6-arylaminomethyl derivatives, reductive amination of aldehydes with amines (e.g., 2,5-dichloroaniline) using sodium cyanoborohydride at pH 6 yields substituted derivatives .
- Chlorination : Thieno[3,2-d]pyrimidin-4(3H)-one can be chlorinated with POCl₃ in toluene to introduce reactive sites for further substitution .
Q. Example Table: Synthesis Optimization for Key Derivatives
Q. How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives characterized structurally?
Methodological Answer: Structural characterization relies on:
- Spectroscopy :
- Mass Spectrometry (LC-MS/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., used for thiopyrano derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimalarial activity?
Methodological Answer: SAR studies for antimalarial activity (e.g., against Plasmodium falciparum) involve:
Core Modifications : Vary substituents at positions 2, 3, and 6 of the thieno[3,2-d]pyrimidinone scaffold .
Functional Group Screening : Test electron-withdrawing groups (e.g., Cl, NO₂) for enhanced potency .
In Vitro Assays : Use the Mosmann MTT assay () to measure IC₅₀ values against drug-resistant strains .
Q. Example Table: Antimalarial Activity of Selected Derivatives ()
| Derivative | R-Group | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|---|
| A | 2,6-Dichlorobenzyl | 0.12 | >100 |
| B | 3-Methoxyphenyl | 0.45 | 28 |
| C | 4-Nitrophenyl | 0.87 | 12 |
Key Insight : Dichlorobenzyl groups improve potency due to hydrophobic interactions with PfDHODH .
Q. What methodologies resolve contradictory activity data across biological assays?
Methodological Answer: Contradictions (e.g., high cytotoxicity in one assay but low in another) require:
Orthogonal Assays : Validate hits using lactate dehydrogenase (LDH) release (cytotoxicity) and SYBR Green I (parasite viability) .
Dose-Response Curves : Ensure consistent IC₅₀ trends across 3+ replicates.
Structural Confirmation : Re-characterize compounds post-assay to rule out degradation (e.g., LC-MS purity checks) .
Case Study : A derivative showed IC₅₀ = 0.2 µM in a Pf3D7 assay but was inactive in a PfDd2 strain. NMR revealed partial decomposition under high-oxygen conditions used in the latter assay .
Q. How can computational modeling guide the design of dihydrofolate reductase (DHFR) inhibitors?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding poses in PfDHFR (PDB: 1J3I).
MD Simulations : Run 100-ns simulations to assess stability of key interactions (e.g., hydrogen bonds with Asp54/Leu46) .
Free Energy Calculations : Calculate ΔG binding with MM-PBSA to rank derivatives .
Example Finding : 3-(2,6-Dichlorobenzyl) derivatives showed stronger hydrophobic packing in the DHFR active site than methoxy-substituted analogs .
Q. What strategies improve solubility for in vivo testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
